N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring, a phenyl ring with a hydroxy group, and a prop-2-en-1-yl substituent. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and thiophene-2-carbohydrazide. The reaction is carried out in a basic medium, often using ethanol as the solvent. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The imine group (C=N) can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde.
Reduction: Formation of N’-[(E)-[2-Hydroxy-3-(prop-2-en-1-yl)phenyl]methyl]thiophene-2-carbohydrazide.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Mechanism of Action
The biological activity of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . Additionally, it can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure with a methoxy group instead of a prop-2-en-1-yl group.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a chlorothiophene ring and a p-tolyl group.
(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one: Features a methylthiophene ring and a p-tolyl group.
Uniqueness
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]thiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a phenyl ring with a hydroxy group and a prop-2-en-1-yl substituent.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-5-11-6-3-7-12(14(11)18)10-16-17-15(19)13-8-4-9-20-13/h2-4,6-10,18H,1,5H2,(H,17,19)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLPKASEWSXCN-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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